molecular formula C9H19N3O B3233949 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone CAS No. 1353958-75-4

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No. B3233949
CAS RN: 1353958-75-4
M. Wt: 185.27 g/mol
InChI Key: GRIDBDHZRIIXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research. It is a chiral compound that has been synthesized in both enantiomeric forms. DMPE is a derivative of pyrrolidine and is structurally similar to ketamine, a well-known anesthetic drug. However, DMPE has distinct characteristics and is being studied for its potential applications in various fields.

Mechanism of Action

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone binds to the receptor and modulates its activity, leading to the observed effects. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone also acts on other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and serotonin systems.
Biochemical and Physiological Effects:
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to underlie the observed analgesic, anxiolytic, and sedative effects of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone.

Advantages and Limitations for Lab Experiments

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields and purity. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has also been shown to have low toxicity and is well-tolerated in animal models. However, 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has limitations in terms of its solubility and bioavailability, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone. One area of interest is the potential use of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone as a treatment for addiction and withdrawal symptoms. Studies are needed to determine the efficacy of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone in this context and to identify the mechanisms underlying its effects. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone's effects on the NMDA receptor and other neurotransmitter systems.

Scientific Research Applications

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has been studied for its potential applications in various fields of scientific research. It has been shown to have analgesic, anxiolytic, and sedative effects in animal models. 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has also been studied as a potential treatment for depression and anxiety disorders. Additionally, 2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has been investigated for its potential use in the treatment of addiction and withdrawal symptoms.

properties

IUPAC Name

2-amino-1-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)6-8-3-4-12(7-8)9(13)5-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDBDHZRIIXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174576
Record name Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

CAS RN

1353958-75-4
Record name Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[3-[(dimethylamino)methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 4
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(3-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.